molecular formula C10H17NO4 B3295827 2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-YL)acetic acid CAS No. 889949-15-9

2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-YL)acetic acid

Cat. No.: B3295827
CAS No.: 889949-15-9
M. Wt: 215.25 g/mol
InChI Key: JTEBCEBWWIDILZ-UHFFFAOYSA-N
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Description

2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-YL)acetic acid (CAS: 889949-15-9, molecular formula: C₁₀H₁₇NO₄) is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core substituted with an amino group and an acetic acid moiety. Its structure combines a rigid spirocyclic framework with functional groups that enable diverse reactivity, making it valuable in pharmaceutical and organic synthesis research. Safety data indicate its primary use in industrial and scientific settings, though detailed physicochemical properties (e.g., melting point, solubility) remain underreported .

Properties

IUPAC Name

2-(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c11-9(7-8(12)13)1-3-10(4-2-9)14-5-6-15-10/h1-7,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEBCEBWWIDILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC(=O)O)N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654199
Record name (8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889949-15-9
Record name (8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Amino-1,4-dioxaspiro[4One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the dioxaspirodecane ring, followed by functional group modifications to introduce the amino and acetic acid groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert oxo derivatives back to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while substitution reactions can introduce various functional groups at the amino position .

Scientific Research Applications

2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-YL)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-YL)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also contribute to the compound’s stability and reactivity in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Functional Groups

2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic Acid (CAS: 134136-04-2)
  • Molecular Formula : C₁₀H₁₆O₄
  • Key Differences: Lacks the amino group present in the target compound.
  • Properties/Applications: Exhibits hazards such as skin irritation (H315) and acute toxicity (H302) .
2-(3,5-Dioxo-1-(4-methoxyphenyl)-1,4-diazaspiro[5.5]undecan-4-yl)acetamide
  • Molecular Formula : C₁₈H₂₃N₃O₄
  • Key Differences :
    • Contains a diazaspiro[5.5]undecane core (vs. dioxaspiro[4.5]decane).
    • Features a methoxyphenyl substituent and acetamide group.
  • Properties/Applications :
    • Synthesized via trifluoroacetic anhydride-mediated cyclization, yielding 97% .
    • The diaza ring and acetamide group enhance hydrogen-bonding capacity, making it suitable for medicinal chemistry applications (e.g., enzyme inhibition).
8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid (CAS: 886362-27-2)
  • Molecular Formula: C₁₄H₂₃NO₆
  • Key Differences: BOC-protected amino group and carboxylic acid substituent.
  • Properties/Applications :
    • The BOC group stabilizes the amine, enabling controlled deprotection in peptide synthesis .
    • Carboxylic acid moiety allows conjugation with alcohols or amines, useful in bifunctional linker design.

Ester Derivatives

Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate (CAS: 317338-46-8)
  • Molecular Formula : C₁₁H₁₈O₄
  • Key Differences : Acetic acid replaced with a methyl ester.
  • Properties/Applications :
    • Increased lipophilicity enhances membrane permeability, making it a candidate for prodrug development .
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate (CAS: 189509-22-6)
  • Molecular Formula : C₁₂H₂₀O₅
  • Properties/Applications :
    • Hydroxy group may participate in oxidation or glycosylation reactions, expanding utility in carbohydrate chemistry .
8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-yl 2,2,2-Trichloroacetimidate
  • Key Differences: Ethynyl and trichloroacetimidate groups replace the amino and acetic acid moieties.
  • Properties/Applications :
    • Ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition), while the trichloroacetimidate serves as a leaving group in glycosylation reactions .
N-(3-(1H-Imidazol-1-yl)propyl)-1,4-dioxaspiro[4.5]decan-8-amine
  • Key Differences : Imidazole ring introduces aromaticity and coordination capacity.
  • Properties/Applications: Potential use as a ligand in metal-catalyzed reactions or as a building block for histidine-like analogs .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Key Functional Groups Applications/Properties References
2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-YL)acetic acid 889949-15-9 C₁₀H₁₇NO₄ Amino, acetic acid Peptide synthesis, chelating agent
2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid 134136-04-2 C₁₀H₁₆O₄ Acetic acid Limited by toxicity (H302, H315)
2-(3,5-Dioxo-1-(4-methoxyphenyl)-1,4-diazaspiro[5.5]undecan-4-yl)acetamide - C₁₈H₂₃N₃O₄ Diazaspiro, acetamide, methoxyphenyl Medicinal chemistry (high-yield synthesis, enzyme inhibition)
8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid 886362-27-2 C₁₄H₂₃NO₆ BOC-protected amino, carboxylic acid Stepwise organic synthesis (amine protection/conjugation)
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate 317338-46-8 C₁₁H₁₈O₄ Methyl ester Prodrug development (enhanced lipophilicity)

Biological Activity

2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-YL)acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The spirocyclic structure, combined with the amino and acetic acid functional groups, suggests a variety of possible interactions with biological targets.

The molecular formula of 2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-YL)acetic acid is C10H17NO4C_{10}H_{17}NO_4, with a molecular weight of 217.25 g/mol. Its IUPAC name reflects its complex structure, which includes a spiro linkage that is characteristic of this class of compounds.

PropertyValue
Molecular FormulaC10H17NO4
Molecular Weight217.25 g/mol
IUPAC Name2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-YL)acetic acid
Physical FormWhite to Yellow Solid

The biological activity of 2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-YL)acetic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure allows for unique binding interactions that may modulate the activity of these targets.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that derivatives of dioxaspiro compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways such as MAPK (Mitogen-Activated Protein Kinase) pathways .

Case Study:
In vitro studies demonstrated that dioxaspiro compounds can inhibit the proliferation of gastric carcinoma cells by inducing cell cycle arrest and promoting apoptosis through oxidative stress mechanisms .

Antioxidant Activity

The antioxidant potential of 2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-YL)acetic acid has been explored in various assays. Compounds with similar structures have shown to scavenge free radicals and inhibit lipid peroxidation effectively.

Research Findings:

  • DPPH Assay: The compound exhibited significant radical scavenging activity with an IC50 value indicating effective inhibition of lipid peroxidation.
  • Hydroxyl Radical Scavenging: Similar compounds have shown notable efficacy in scavenging hydroxyl radicals, contributing to their overall antioxidant profile .

Comparative Analysis

A comparison with other related compounds reveals the unique biological profile of 2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-YL)acetic acid:

Compound NameAntitumor ActivityAntioxidant Activity
2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-YL)acetic acidModerateHigh
1,4-Dioxaspiro[4.5]decane derivativesHighModerate
Other Amino AcidsVariableLow

Q & A

Q. What synthetic strategies are effective for preparing 2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-YL)acetic acid?

The compound is synthesized via multi-step organic reactions. A typical route involves:

  • Spirocyclic precursor functionalization : Introduce the amino group via reductive amination or nucleophilic substitution of a ketone intermediate.
  • Acetic acid moiety incorporation : Alkylation or condensation with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF).
  • Optimization : Control reaction temperature (e.g., 0–25°C) and pH to minimize side reactions like over-alkylation. Validate purity via HPLC (>95%) and characterize intermediates using NMR .

Q. Which spectroscopic methods are critical for structural elucidation?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the spirocyclic scaffold and acetic acid group. A singlet at δ ~3.5–4.0 ppm often corresponds to the dioxaspiro ring’s oxygenated methylene groups.
  • Mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ peak at m/z 244.28 for related esters).
  • X-ray crystallography : Resolve stereochemistry using SHELX software for refinement, particularly for chiral centers in the spiro system .

Q. How should the compound be stored to maintain stability?

Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Lyophilized samples are stable for >6 months at -80°C. Avoid repeated freeze-thaw cycles by aliquotting solutions .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antioxidant vs. cytotoxic effects) be reconciled?

Discrepancies arise from:

  • Cell line specificity : Antioxidant activity (IC₅₀ ~156 µM in liver homogenate) vs. cytotoxicity (IC₅₀ ~20 µM in MCF-7 cells) .
  • Assay conditions : Varying ROS scavenging protocols (e.g., DPPH vs. ABTS assays) or exposure times. Methodology :
  • Perform dose-response curves across multiple cell lines.
  • Use orthogonal assays (e.g., flow cytometry for apoptosis vs. luminescence for oxidative stress).
  • Compare with structurally related spiro compounds (e.g., ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate) to isolate structure-activity relationships .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to enzymes like NADPH oxidase (implicated in oxidative stress).
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • In silico ADMET : Predict pharmacokinetics (e.g., LogP ~1.5 for moderate lipophilicity) and toxicity via platforms like SwissADME .

Q. How can reaction yields be improved during scale-up synthesis?

  • Solvent optimization : Replace DMF with THF or EtOAc for easier post-reaction purification.
  • Catalysis : Employ Pd/C for hydrogenation steps (80% yield vs. 60% without catalyst).
  • Process automation : Use flow chemistry to control exothermic reactions and reduce side products .

Data Analysis & Experimental Design

Q. What statistical methods validate biological activity in dose-response studies?

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values.
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons).
  • Quality controls : Include positive controls (e.g., ascorbic acid for antioxidant assays) and replicate experiments (n ≥ 3) .

Q. How to address low solubility in aqueous assays?

  • Co-solvents : Use ≤0.1% DMSO to avoid cytotoxicity.
  • Prodrug design : Synthesize methyl ester derivatives to enhance permeability, followed by esterase-mediated hydrolysis in vivo.
  • Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .

Advanced Structural Analysis

Q. What crystallographic challenges arise in resolving the spirocyclic core?

  • Disorder in the dioxaspiro ring : Mitigate by collecting high-resolution data (≤1.0 Å) and refining anisotropic displacement parameters.
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement. Validate with R₁ < 5% and wR₂ < 12% .

Q. How does the amino group’s position influence reactivity?

  • Steric effects : The axial amino group in chair-conformation spiro systems hinders nucleophilic attacks.
  • pH-dependent reactivity : Protonate the amino group (pKa ~9.5) to enhance electrophilic substitution at the acetic acid moiety.
  • Comparative studies : Contrast with 8-methyl derivatives to assess electronic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-YL)acetic acid
Reactant of Route 2
2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-YL)acetic acid

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